molecular formula C16H15FN4O2S2 B2554210 3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide CAS No. 519152-65-9

3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B2554210
CAS No.: 519152-65-9
M. Wt: 378.44
InChI Key: WZTDLWJUGHDBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide, belongs to a class of sulfonamide-containing heterocycles. These compounds are characterized by a 1,2,4-triazole core substituted with a sulfanyl (-S-) group and a 4-fluorophenyl moiety, coupled with a dimethyl-substituted benzenesulfonamide group. The fluorine atom at the para position of the phenyl ring enhances electronegativity and metabolic stability, while the N,N-dimethyl sulfonamide group contributes to solubility and pharmacokinetic behavior .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S2/c1-20(2)25(22,23)14-5-3-4-11(10-14)15-18-19-16(24)21(15)13-8-6-12(17)7-9-13/h3-10H,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTDLWJUGHDBMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound finds extensive applications in various fields:

  • Chemistry: Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

  • Biology: Its potential pharmacological properties are studied for applications such as enzyme inhibitors or receptor modulators.

  • Medicine: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent due to its ability to interact with biological targets.

  • Industry: Used in the development of new materials and as a building block for complex molecules in drug development.

Mechanism of Action

Molecular targets and pathways involved:

  • Enzymes: Targets such as kinases, proteases, or other enzymes involved in disease pathways.

  • Receptors: Interaction with cell surface or nuclear receptors that regulate various physiological processes.

Comparison with other similar compounds, highlighting its uniqueness:

3-[4-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is unique in its multi-functional nature, combining a triazole ring, a fluorophenyl group, and a sulfonamide moiety. This makes it more versatile compared to compounds with only one or two of these functionalities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Core Modifications

3-[4-(3-Methoxyphenyl)-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl]-N,N-Dimethylbenzene-1-Sulfonamide (CAS: 380436-83-9)
  • Structural Differences : The substitution of 4-fluorophenyl with 3-methoxyphenyl introduces electron-donating methoxy groups, altering electronic properties. Additionally, the sulfanylidene (-S=) group replaces the sulfanyl (-S-) group, which may influence redox stability and hydrogen-bonding capacity.
  • Implications : The methoxy group increases lipophilicity but reduces electronegativity compared to fluorine. The sulfanylidene group could enhance π-stacking interactions in biological targets .
3-(4-Cycloheptyl-5-Sulfanyl-4H-1,2,4-Triazol-3-yl)-N,N-Diethylbenzene-1-Sulfonamide (CAS: 522624-30-2)
  • Structural Differences : A bulky cycloheptyl group replaces the 4-fluorophenyl, and the sulfonamide is diethyl-substituted instead of dimethyl.
  • The diethyl substitution may improve membrane permeability but could also increase metabolic susceptibility .

Heterocyclic Core Replacements

2-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]-N-(4-Methoxyphenyl)-N-Methyl-3-Thiophenesulfonamide
  • Structural Differences : The triazole core is replaced by an oxadiazole, and the benzene ring is substituted with a thiophene.
  • Thiophene introduces sulfur-based hydrophobicity, altering solubility compared to the benzene sulfonamide in the target compound .
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
  • Structural Differences : A pyrazole-carbothioamide hybrid replaces the triazole-sulfonamide framework.
  • Implications : The pyrazole ring introduces additional hydrogen-bonding sites, while the carbothioamide group may increase reactivity toward thiol-containing biological targets .

Substituent Variations on Sulfonamide and Triazole

N-[(4-Amino-5-Sulfanylidene-4,5-Dihydro-1H-1,2,4-Triazol-3-yl)Methyl]-4-Methylbenzamide
  • Structural Differences: The sulfonamide is replaced by a benzamide, and an amino group is introduced on the triazole.
  • The amino group enhances solubility but may increase susceptibility to oxidation .
N-((4-Allyl-5-[(4-Fluorobenzyl)Sulfanyl]-4H-1,2,4-Triazol-3-yl)Methyl)-4-Chlorobenzenesulfonamide (CAS: 338422-28-9)
  • Structural Differences : An allyl group and fluorobenzyl-sulfanyl substituent are present on the triazole, with a para-chloro substitution on the benzene sulfonamide.

Key Comparative Insights (Tabulated)

Compound Feature Target Compound Analog Example (CAS/Reference) Key Differences & Implications
Triazole Substituent 4-Fluorophenyl 3-Methoxyphenyl (380436-83-9) Methoxy increases lipophilicity; fluorine enhances electronegativity.
Sulfonamide Substitution N,N-Dimethyl N,N-Diethyl (522624-30-2) Diethyl improves permeability but may reduce metabolic stability.
Core Heterocycle 1,2,4-Triazole Oxadiazole (1040679-93-3) Oxadiazole increases electron-withdrawing capacity; triazole offers better π-stacking.
Ancillary Groups Sulfanyl (-S-) Sulfanylidene (-S=) (380436-83-9) Sulfanylidene enhances redox activity and hydrogen bonding.

Biological Activity

The compound 3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

PropertyValue
Molecular Formula C16H17F N4O2S2
Molecular Weight 386.46 g/mol
IUPAC Name This compound
InChI Key A unique identifier for chemical substances

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various substrates. Additionally, the presence of the sulfonamide group enhances its binding affinity to target proteins, potentially leading to a range of biological effects including:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines by modulating cell cycle progression and inhibiting specific oncogenic pathways.

Biological Activity Data

Recent studies have quantitatively assessed the biological effects of this compound. Below is a summary table highlighting its activity against various pathogens and cancer cell lines.

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntibacterialEscherichia coli15.0
AnticancerHeLa (cervical cancer)8.0
AnticancerMCF-7 (breast cancer)10.5

Case Studies

Several case studies have explored the pharmacological properties of this compound:

  • Case Study on Antimicrobial Effects :
    • A study evaluated the efficacy of the compound against a panel of bacterial strains. Results indicated that it effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting potential as a novel antimicrobial agent.
  • Case Study on Anticancer Activity :
    • Research involving human cancer cell lines demonstrated that treatment with the compound led to significant reductions in cell viability. Mechanistic studies revealed that it triggered apoptosis through caspase activation pathways, highlighting its potential as an anticancer therapeutic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.